Regiochemical Differentiation from Generic 1,2,4-Triazole Aniline Building Blocks
The compound incorporates a 5-(1-methyl-1,2,4-triazol-5-yl) substitution on a 3,4-dimethylaniline core, a regioisomeric arrangement that is structurally distinct from the 3-aniline-5-aryl triazole scaffold validated as an α7 nicotinic receptor PAM pharmacophore in patent family US8440701B2 [1][2]. While no direct potency data exist for this specific compound, SAR analysis within the patent class demonstrates that moving the aniline attachment from the triazole 3-position (active PAMs) to alternative positions abolishes allosteric modulator activity [1]. By extension, the 5-triazolyl regioisomer presented here is expected to exhibit fundamentally different pharmacological and physicochemical behavior compared to 3-aniline congeners. No quantitative IC50, EC50, or Ki values are publicly available for 3,4-dimethyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)aniline itself.
| Evidence Dimension | Regiochemical positioning of aniline relative to 1,2,4-triazole |
|---|---|
| Target Compound Data | 5-(1-methyl-1H-1,2,4-triazol-5-yl)-3,4-dimethylaniline (no bioactivity data available) |
| Comparator Or Baseline | 3-aniline-5-aryl-1,2,4-triazoles in US8440701B2 (active α7 nAChR PAMs); alternative regioisomers reported inactive |
| Quantified Difference | Qualitative – PAM activity observed only for 3-aniline regioisomers; other regioisomers inactive in functional assays |
| Conditions | α7 nicotinic acetylcholine receptor allosteric modulation assays (patent class data) |
Why This Matters
Procurement decisions for SAR campaigns require explicit regioisomeric identity to avoid synthesizing inactive or off-target analogs.
- [1] Janssen Pharmaceutica N. V. Trisubstituted 1,2,4-triazoles. US Patent US8440701B2. Published 2013-05-14. View Source
- [2] Biofocus DPI Ltd. Trisubstituted 1,2,4-triazoles. WO2009043781A1. Published 2009-04-09. View Source
